(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone
Description
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone is a pyrazole-derived compound characterized by a 5-amino-substituted pyrazole core linked to a 4-bromophenyl ketone group. Its molecular formula is C₁₆H₁₂BrN₃O, with a monoisotopic mass of 356.024 Da. The bromine atom at the para position of the phenyl ring contributes to its distinct electronic and steric properties, influencing its chemical reactivity and biological interactions .
Properties
IUPAC Name |
(5-amino-1-phenylpyrazol-4-yl)-(4-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-12-8-6-11(7-9-12)15(21)14-10-19-20(16(14)18)13-4-2-1-3-5-13/h1-10H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSMYXDQQXFWEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C3=CC=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399011 | |
| Record name | (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618091-10-4 | |
| Record name | (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-AMINO-1-PHENYL-1H-PYRAZOL-4-YL)(4-BROMOPHENYL)METHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone typically involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid with 4-bromobenzoyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product by neutralizing the hydrochloric acid generated during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone have demonstrated effectiveness against various bacterial strains. A study highlighted that the presence of bromine enhances the antibacterial activity compared to other derivatives, indicating a structure-activity relationship that can be exploited for drug development .
Anti-inflammatory and Analgesic Properties
Compounds based on the pyrazole framework have been investigated for their anti-inflammatory effects. For instance, derivatives that incorporate the pyrazole moiety have shown promise in reducing inflammation and pain in animal models, suggesting potential applications in treating conditions like arthritis and other inflammatory disorders .
Cancer Research
The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by interfering with specific signaling pathways. The ability to modify the phenyl groups further enhances its potential as a lead compound in anticancer drug development .
Materials Science
Synthesis of Novel Materials
The synthesis of this compound has been explored for creating advanced materials, particularly in the field of polymers and coatings. Its unique chemical structure allows for the formation of cross-linked networks that enhance mechanical properties and thermal stability .
Photoluminescent Properties
Recent studies have indicated that pyrazole derivatives can exhibit photoluminescent properties, making them suitable for applications in optoelectronic devices. The incorporation of bromine into the structure may improve these properties, leading to potential uses in light-emitting diodes (LEDs) and other photonic applications .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its ability to participate in various reactions, such as nucleophilic substitutions and coupling reactions, allows chemists to construct more complex molecular architectures efficiently .
Synthesis of Heterocycles
The compound has been utilized in the synthesis of fused heterocycles, showcasing its utility in developing new classes of compounds with diverse biological activities. The ability to modify substituents on the pyrazole ring can lead to a library of derivatives with tailored properties for specific applications .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study on Antimicrobial Activity | Demonstrated enhanced antibacterial effects due to bromine substitution | Potential antibiotic development |
| Research on Anti-inflammatory Effects | Showed significant reduction in inflammation markers | Development of anti-inflammatory drugs |
| Investigation into Photoluminescent Properties | Exhibited strong luminescence under UV light | Applications in optoelectronics |
Mechanism of Action
The mechanism of action of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s analogs differ primarily in the substituent at the para position of the phenyl ring. Key comparisons include:
- Electronic Effects : The bromine atom’s larger size and polarizability compared to chlorine may enhance van der Waals interactions in biological systems . Methoxy groups increase solubility due to their electron-donating nature but reduce electrophilicity .
- Steric Considerations : Bromine’s bulkiness (atomic radius: 1.85 Å) versus chlorine (1.75 Å) could influence binding pocket compatibility in enzyme targets .
Anti-Tubercular Activity
- The chloro analog (4-chlorophenyl) exhibited an MIC value of 25 µM/mL against Mycobacterium tuberculosis in a study by Manetti et al. .
- The bromo analog (4-bromophenyl) was synthesized in the same study but lacked explicit MIC data, suggesting further pharmacological profiling is needed. Halogen size may modulate penetration through mycobacterial membranes due to altered lipophilicity .
Antimicrobial and Anticancer Potential
- Derivatives with 4-bromophenyl groups, such as thiazole-anchored pyrazolyl benzoxazoles, demonstrated antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and antifungal effects against C. albicans .
- The methoxy analog ’s increased solubility may improve bioavailability, but its electron-donating properties could reduce electrophilic interactions with target proteins .
Computational and Crystallographic Insights
Biological Activity
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone, a compound with the molecular formula , is part of a class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a pyrazole ring substituted with an amino group and a phenyl group, along with a bromophenyl moiety. Its structure can be represented as follows:
- Molecular Formula :
- Molar Mass : 356.22 g/mol
- SMILES : NC(=O)C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold exhibit significant antiproliferative activity against various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
The mechanisms through which these compounds exert their effects include inhibition of cell proliferation and induction of apoptosis. For instance, compounds containing the 1H-pyrazole structure have been documented to inhibit topoisomerase and interfere with DNA replication processes, leading to cell death in cancerous cells .
Antimicrobial Activity
Studies have also explored the antimicrobial properties of pyrazole derivatives. The presence of halogen substituents, such as bromine in this compound, has been associated with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest promising antibacterial effects, indicating that this class of compounds might serve as effective antimicrobial agents .
Synthesis and Evaluation
A notable study synthesized various pyrazole derivatives and evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit specific kinases involved in cancer progression. The results demonstrated that certain derivatives exhibited high selectivity and potency against p38 MAP kinase, which is implicated in inflammatory responses and cancer .
Comparative Activity Table
| Compound Name | Activity Type | Cell Line/Pathogen | MIC (µg/mL) |
|---|---|---|---|
| (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-bromophenyl)methanone | Anticancer | MDA-MB-231 (breast cancer) | - |
| (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-bromophenyl)methanone | Antimicrobial | E. coli | <125 |
| (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-bromophenyl)methanone | Antimicrobial | P. aeruginosa | 150 |
Q & A
Q. What are the common synthetic routes for preparing (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone?
The compound is typically synthesized via condensation reactions of pyrazole intermediates with aromatic aldehydes or ketones. For example, α,β-unsaturated ketones are formed by reacting 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with aldehydes (e.g., 4-bromobenzaldehyde). Subsequent reactions with malononitrile or cyanoacetamide derivatives yield the target compound. Cyclization steps using reagents like phosphorus oxychloride are critical for forming pyrazole cores .
Q. How is the molecular structure of this compound characterized?
X-ray crystallography is the gold standard for confirming the 3D structure. For instance, X-ray diffraction analysis of similar pyrazole derivatives revealed a planar pyrazole ring with dihedral angles between substituents (e.g., 4-bromophenyl and phenyl groups) influencing photophysical properties. Complementary techniques like IR and NMR spectroscopy validate functional groups (e.g., amino, carbonyl) and regiochemistry .
Q. What preliminary biological activities have been reported for this compound?
Screening against microbial pathogens (e.g., Plasmodium falciparum, Mycobacterium tuberculosis) and cancer cell lines is common. For example, halogenated pyrazole analogs exhibited IC50 values as low as 0.040 µM against P. falciparum, with selectivity indices >1,400. Antitubercular activity (MIC ~1.56 µg/mL) has also been observed in vitro .
Advanced Research Questions
Q. How do substituents on the pyrazole core influence biological activity?
Structure-activity relationship (SAR) studies highlight the importance of electron-withdrawing groups (e.g., bromo, fluoro) on the phenyl rings. For example:
- 4-Bromophenyl : Enhances antitubercular activity due to increased lipophilicity and membrane penetration.
- Amino group at position 5 : Critical for hydrogen bonding with biological targets (e.g., tubulin in antitubulin assays). Substitution patterns at position 1 (e.g., aryl vs. alkyl) modulate selectivity and potency .
Q. What methodologies resolve contradictions in reported biological data?
Discrepancies in IC50 values often arise from assay conditions (e.g., solvent polarity, cell line variability). To address this:
Q. How can reaction yields be optimized during synthesis?
Key factors include:
- Temperature control : Cyclization at 120°C with phosphorus oxychloride improves yield (>75%).
- Catalyst selection : Copper(II) catalysts enhance regioselectivity in multicomponent reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts like unreacted aldehydes .
Q. What advanced analytical techniques validate photophysical properties?
- Emission spectroscopy : Polar solvents (e.g., DMSO) induce redshifted emission (λem = 356 nm) due to solvatochromism.
- DFT calculations : Predict electronic transitions and compare with experimental UV-Vis spectra.
- Lifetime measurements : Time-resolved fluorescence quantifies excited-state dynamics .
Methodological Case Studies
Case Study: Resolving Crystallographic Disorder in Pyrazole Derivatives
In X-ray studies, disorder in the 4-bromophenyl group was resolved by refining occupancy ratios and applying restraints to bond lengths/angles. Data collection at 100 K reduced thermal motion artifacts, improving R-factors to <0.05 .
Case Study: Developing a High-Throughput Screening Assay
A 96-well plate assay for antitubulin activity was optimized using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
